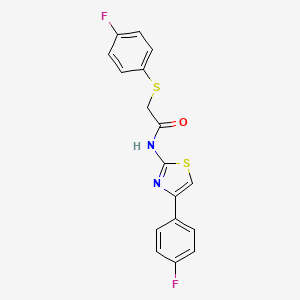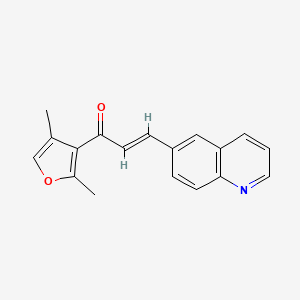
(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities This particular compound features a furan ring substituted with two methyl groups and a quinoline moiety, connected through a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.
-
Starting Materials
- 2,4-dimethylfuran-3-carbaldehyde
- 6-acetylquinoline
-
Reaction Conditions
Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
-
Procedure
- Dissolve the aldehyde and ketone in the chosen solvent.
- Add the base catalyst slowly while stirring.
- Allow the reaction mixture to stir at room temperature or under reflux for several hours.
- After completion, neutralize the reaction mixture with dilute acid.
- Extract the product using an organic solvent like dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
- Continuous flow reactors to maintain optimal reaction conditions.
- Use of more efficient catalysts or catalytic systems.
- Advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one can undergo various chemical reactions, including:
-
Oxidation
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
- Products: Oxidized derivatives of the furan and quinoline rings.
-
Reduction
- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
- Products: Reduced forms of the propenone linker, potentially converting the double bond to a single bond.
-
Substitution
- Common reagents: Halogens (Br₂, Cl₂), nucleophiles (amines, thiols)
- Products: Substituted derivatives on the furan or quinoline rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce saturated ketones or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one is studied for its potential as a building block in organic synthesis
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Chalcones, in general, are known for their anti-inflammatory, antioxidant, and anticancer activities. The presence of the furan and quinoline rings may enhance these properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its conjugated system may be useful in the design of organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one in biological systems likely involves interaction with various molecular targets. These could include enzymes, receptors, and DNA. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent structure of (E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one, known for its broad range of biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with significant antioxidant properties.
Quinoline Derivatives: Compounds containing the quinoline moiety, often used in antimalarial and anticancer drugs.
Uniqueness
What sets this compound apart is the combination of the furan and quinoline rings, which may confer unique electronic properties and biological activities. This dual functionality is not commonly found in other chalcone derivatives, making it a compound of interest for further research and development.
Properties
IUPAC Name |
(E)-1-(2,4-dimethylfuran-3-yl)-3-quinolin-6-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-12-11-21-13(2)18(12)17(20)8-6-14-5-7-16-15(10-14)4-3-9-19-16/h3-11H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRRUWCUIPTIPY-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)C=CC2=CC3=C(C=C2)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC(=C1C(=O)/C=C/C2=CC3=C(C=C2)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766917.png)

![2-[(1e,3e)-5-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2h-indol-2-ylidene)-1,3-pentadienyl]-3,3-dimethyl-1-phenyl-3h-indolium perchlorate](/img/structure/B2766919.png)
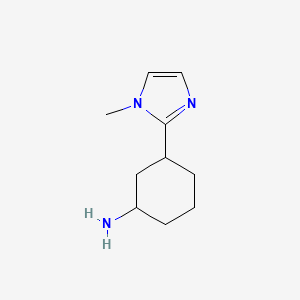
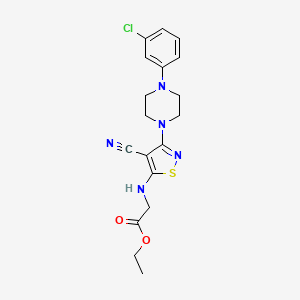
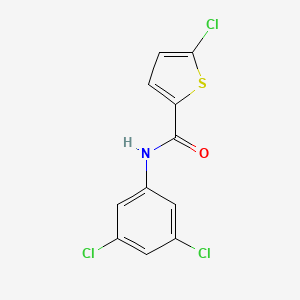
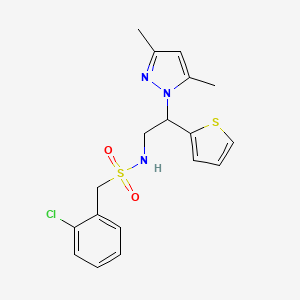
![N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2766928.png)
![2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2766929.png)
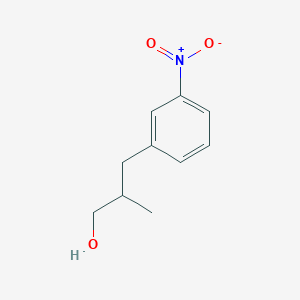
![1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2766935.png)
![2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2766936.png)

